molecular formula C12H13NS2 B183443 3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole CAS No. 54921-44-7

3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole

Cat. No. B183443
CAS RN: 54921-44-7
M. Wt: 235.4 g/mol
InChI Key: TVPVFCFPZXJBGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole, also known as MDITI, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a derivative of indole, which is a heterocyclic aromatic organic compound commonly found in many natural products. MDITI is a sulfur-containing compound that has been synthesized using different methods, and its properties have been studied to understand its mechanism of action and potential applications.

Mechanism Of Action

The mechanism of action of 3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole is not fully understood, but it has been proposed that it acts by inducing apoptosis, inhibiting cell proliferation, and disrupting DNA synthesis. 3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole has been reported to interact with different cellular targets, including topoisomerase II, tubulin, and DNA.

Biochemical And Physiological Effects

3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole has been reported to exhibit different biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antioxidant activity. 3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole has also been reported to modulate the expression of different genes involved in cell cycle regulation, apoptosis, and DNA repair.

Advantages And Limitations For Lab Experiments

3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole has several advantages as a research tool, including its high purity, stability, and ease of synthesis. However, 3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole also has some limitations, including its low solubility in water and its potential toxicity, which requires careful handling and storage.

Future Directions

There are several future directions for the study of 3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole, including the development of new synthetic methods, the investigation of its potential applications in different fields, and the elucidation of its mechanism of action. 3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole also has the potential to be used as a building block for the synthesis of new compounds with improved properties and applications.

Synthesis Methods

3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole can be synthesized using different methods, including the reaction of 2-methyl-1,3-dithiolane with indole in the presence of a Lewis acid catalyst. This method has been reported to yield high purity and good yields of 3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole. Other methods include the reaction of indole with 2-bromo-1,3-dithiolane in the presence of a palladium catalyst, and the reaction of indole with 2-methyl-1,3-dithiolane in the presence of a base.

Scientific Research Applications

3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole has been reported to exhibit anticancer activity against different cancer cell lines, including breast cancer, lung cancer, and melanoma. 3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole has also been reported to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.

properties

CAS RN

54921-44-7

Product Name

3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole

Molecular Formula

C12H13NS2

Molecular Weight

235.4 g/mol

IUPAC Name

3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole

InChI

InChI=1S/C12H13NS2/c1-12(14-6-7-15-12)10-8-13-11-5-3-2-4-9(10)11/h2-5,8,13H,6-7H2,1H3

InChI Key

TVPVFCFPZXJBGP-UHFFFAOYSA-N

SMILES

CC1(SCCS1)C2=CNC3=CC=CC=C32

Canonical SMILES

CC1(SCCS1)C2=CNC3=CC=CC=C32

Other CAS RN

54921-44-7

Origin of Product

United States

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